molecular formula C7H9ClOS B071797 (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol CAS No. 164071-56-1

(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol

Cat. No. B071797
M. Wt: 176.66 g/mol
InChI Key: YISRPYKYTBBHBK-LURJTMIESA-N
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Description

"(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol" is a chiral compound, indicating its potential relevance in asymmetric synthesis and applications requiring specific stereochemistry. Chiral compounds like this are crucial in the development of pharmaceuticals and agrochemicals due to their enantioselective reactions and interactions with biological systems.

Synthesis Analysis

The synthesis of related thiophene compounds often involves Claisen-Schmidt condensation reactions, as seen in the synthesis of various chalcone derivatives and thiophene carbonyl compounds (Salian et al., 2018) (Manjunath et al., 2011). These methods can potentially be adapted for synthesizing "(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol" by choosing appropriate starting materials and reaction conditions to introduce the chloro and alcohol functional groups at specific positions.

Molecular Structure Analysis

The molecular structure of thiophene-containing compounds often shows interesting conformational aspects due to the thiophene ring. X-ray crystallography provides detailed insights into these structures, revealing intra- and intermolecular interactions that influence the compound's physical and chemical properties (Manjunath et al., 2011).

Scientific Research Applications

  • Ionic Liquid-Based Ru(II)–Phosphinite Compounds for Catalysis : This research involves the synthesis of ionic liquid-based Ru(II)–phosphinite compounds, which are efficient catalysts in the transfer hydrogenation of various ketones, achieving excellent conversions up to 99%. The compound 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol, similar in structure to (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol, plays a critical role in these catalysts' formation (Aydemir et al., 2014).

  • Synthesis of Hydroxy Pyrazolines : In a study on the synthesis and characterization of a series of hydroxy pyrazolines, a compound structurally related to (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol, specifically 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one, was used as a starting material (Parveen, Iqbal, & Azam, 2008).

  • Synthesis of Antidepressant Intermediates : A paper discusses the synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol, an important intermediate for the antidepressant drug R-Duloxetine. This compound is synthesized using methods such as starting from acetylthiophene, thiophene, or thiophenecarboxaldehyde (吴佳佳 et al., 2017).

  • Synthesis of Anticonvulsive and n-Cholinolytic Compounds : New compounds, including 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols, were synthesized and found to exhibit pronounced anticonvulsive and some peripheral n-cholinolytic activities (Papoyan et al., 2011).

  • Asymmetric Synthesis of Chiral Intermediates : A study on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drugs, using Saccharomyces cerevisiae reductase, demonstrates its high enantioselectivity in producing the (S)-alcohol variant. This research is relevant due to the structural similarities with (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol (Choi et al., 2010).

Future Directions

The future directions in the study of thiophene derivatives could involve the development of new synthetic methods, the exploration of their biological activities, and their potential applications in medicinal chemistry .

properties

IUPAC Name

(1S)-3-chloro-1-thiophen-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISRPYKYTBBHBK-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)[C@H](CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol

Synthesis routes and methods I

Procedure details

Huiling et al. describe a preparation of (S)-(−)-3-N-methylamino-1-(2-thienyl)-1-propanol from thiophene. Thiophene is converted with 3-chloropropanoyl chloride in the presence of tin tetrachloride in benzene to 3-chloro-1-(2-thienyl)-1-propanone, which is reduced with sodium borohydride in ethanol to 3-chloro-1-(2-thienyl)-1-propanol. Kinetic resolution by transesterification using vinyl butanoate and lipase B from Candida antarctica as catalyst in hexane yielded (S)-3-chloro-1-(2-thienyl)-1-propanol, which is converted to (5)-3-iodo-1-(2-thienyl)-1-propanol using sodium iodide in acetone. Subsequent treatment with methylamine in tetrahydrofuran afforded (S)-(−)-3-N-methylamino-1-(2-thienyl)-1-propanol.
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Synthesis routes and methods II

Procedure details

For example, a method is known wherein 1-(2-thienyl)-3-chloropropan-1-one is reduced using sodium borohydride in ethanol to obtain 3-chloro-1-(2-thienyl)-1-propanol, halogen exchange is subsequently conducted in acetone using sodium iodide to obtain 3-iodo-1-(2-thienyl)-1-propanol, and then this is reacted with a monomethylamine aqueous solution in tetrahydrofuran (CHIRALITY, 12, 26-29 (2000)). However, since the raw material used in this method is 1-(2-thienyl)-3-chloropropan-1-one, which is a very unstable compound, this method is not industrially applicable.
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Synthesis routes and methods III

Procedure details

In this example, thiophene is used as the starting material to be acylated by Friedel-Crafts reaction so as to form 3-chloro-1-(2-thienyl)-propanone. Hydride reduction of this propanone forms racemic 3-chloro-1-(2-thienyl)-propan-1-ol. Racemic 3-chloro-1-(2-thienyl)-propan-1-ol is then resolved via enzymatic transesterification to form (S)-(−)-3-chloro-1-(2-thienyl)-propan-1-ol. Subsequently, the resulting chiral chloropropanol is aminated to form (S)-(−)-3-methylamino-1-(2-thienyl)-propan-1-ol with methylamine. In this process, the yield of enzymatic resolution is very low (35%). In addition, large excess, 20 equivalents, of methylamine is required for the amination reaction and the overall yield is low (24%), which renders this process economically less competitive.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CG Tang, H Lin, C Zhang, ZQ Liu, T Yang, ZL Wu - Biotechnology letters, 2011 - Springer
Whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl) propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the …
Number of citations: 17 link.springer.com
MF Danish Shahzad, A Saeed - … : Chemoenzymatic Synthesis of …, 2019 - books.google.com
The central nervous system (CNS) controls much of the body, including significant activities such as keeping the heart beating and breathing (Schwartz et al., 2000; Morten et al., 2006; …
Number of citations: 0 books.google.com
JN Zhou, Q Fang, YH Hu, LY Yang, FF Wu… - Organic & …, 2014 - pubs.rsc.org
A set of reaction conditions has been established to facilitate the non-precious copper-catalyzed enantioselective hydrosilylation of a number of structurally diverse β-, γ- or ε-halo-…
Number of citations: 47 pubs.rsc.org
ZQ Ren, Y Liu, XQ Pei, HB Wang, ZL Wu - Journal of Molecular Catalysis B …, 2015 - Elsevier
The blockbuster antidepressant drug duloxetine contains one stereo-center derived from chiral alcohol intermediates. The stereoselective bioreductive production of five of such …
Number of citations: 25 www.sciencedirect.com

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